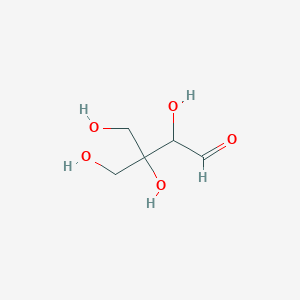

2,3,4-Trihydroxy-3-(hydroxymethyl)butanal

Description

Nomenclature and Stereoisomeric Considerations for 2,3,4-Trihydroxy-3-(hydroxymethyl)butanal (Apiose)

The systematic name for Apiose, according to IUPAC nomenclature, is this compound. wikipedia.orgnih.gov However, in scientific literature, it is more frequently referred to as Apiose. oup.comoup.com The naturally occurring form is D-apiose, which has the systematic name 3-C-(hydroxymethyl)-d-glycero-tetrose. oup.com

In its linear, open-chain form, D-apiose possesses a single chiral center at the C-2 carbon. oup.com When it cyclizes to form a furanose ring, a new stereocenter is created at the C-3 carbon. oup.com This results in the potential for four isomeric furanose forms. oup.comoup.com The carbon atoms in the furanose ring are numbered 1 through 4, starting from the anomeric carbon, with the hydroxymethyl branch at C-3 being designated as C-3¹ or, in more recent literature, as C-5. oup.comoup.com

The stereoisomers of 2,3,4-trihydroxybutanal (B12317282) are categorized as erythrose and threose, each with D and L configurations based on the orientation of the hydroxyl groups. askfilo.com While D-apiose in its erythro-furanose form is the most common in nature, instances of the L-threo-furanose form have also been identified in natural glycosides. oup.commdpi.com

| Systematic Name | Common Name | Other Names |

|---|---|---|

| This compound | Apiose | D-Apiose, 3-C-(Hydroxymethyl)-D-glycerotetrose |

| Form | Chiral Centers | Number of Isomers |

|---|---|---|

| Open-chain | C-2 | 2 (D/L) |

| Furanose (cyclic) | C-2, C-3 | 4 (α/β anomers of D/L forms) |

Historical Context and Significance in Branched-Chain Carbohydrate Chemistry

The discovery of Apiose is credited to the German chemist Eduard Vongerichten in 1901, who first isolated it from the flavonoid glycoside apiin (B1667559) found in parsley (Apium petroselinum). oup.com This discovery marked a significant moment in carbohydrate chemistry, introducing a naturally occurring branched-chain sugar. oup.comarizona.edu

The significance of Apiose expanded with its identification as a key structural component of pectic polysaccharides in plant cell walls, namely rhamnogalacturonan II (RG-II) and apiogalacturonan. oup.commdpi.comnih.gov In RG-II, a highly complex and conserved polysaccharide, apiose plays a critical role in the formation of borate (B1201080) diester cross-links between two RG-II molecules. nih.govnrel.gov This cross-linking is essential for the structural integrity of the plant cell wall and is vital for normal plant growth and development. nih.govnrel.gov

The biosynthesis of apiose involves the conversion of UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose, a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase. nih.gov This biochemical pathway underscores the specialized metabolic processes that plants have evolved to produce this unique sugar. arizona.eduazregents.edu The study of apiose and its role in complex carbohydrates continues to be an active area of research, providing insights into plant cell wall architecture and the diverse functions of carbohydrates in nature. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trihydroxy-3-(hydroxymethyl)butanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGPOAXYRRIZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(C(C=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318588 | |

| Record name | DL-Apiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42927-70-8, 639-97-4 | |

| Record name | DL-Apiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42927-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Apiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Apiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Pathways of 2,3,4 Trihydroxy 3 Hydroxymethyl Butanal Apiose

Biosynthetic Routes to Apiose and its Derivatives

The biosynthesis of apiose is a testament to the intricate catalytic power of enzymes. It begins with a common sugar nucleotide and proceeds through a series of complex transformations to yield the characteristic branched structure.

In plants, the primary pathway for apiose formation involves the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS or AXS). oup.comnih.gov This bifunctional enzyme catalyzes the conversion of UDP-D-glucuronic acid (UDP-GlcA) into two different products: UDP-D-apiose and UDP-D-xylose. psu.edu The reaction is dependent on the presence of the cofactor NAD+. oup.comnih.gov

Biochemical studies in plants like duckweed and parsley first established that UDP-D-apiose is formed from UDP-D-glucuronate through decarboxylation and a rearrangement of the carbon skeleton. psu.edunih.gov The gene for this enzyme, AXS1, has been identified in Arabidopsis and functionally expressed in E. coli. The recombinant enzyme was shown to convert UDP-D-glucuronate into a mixture of UDP-D-apiose and UDP-D-xylose. nih.gov UAXS is classified as a member of the short-chain dehydrogenase/reductase (SDR) superfamily. acs.org

Once formed, the activated UDP-apiose serves as the sugar donor for the synthesis of various apiose-containing secondary metabolites, such as the flavone (B191248) glycoside apiin (B1667559) found in celery and parsley. nih.govnih.gov This transfer is catalyzed by specific glycosyltransferases, such as UDP-apiose:7-O-(β-D-glucosyl)-flavone apiosyltransferase (apiin synthase) or celery UGT94AX1. oup.comnih.gov These enzymes exhibit strict specificity for the UDP-apiose donor and are responsible for attaching the apiosyl moiety to an acceptor molecule, often a flavonoid glucoside, to form complex glycosides. nih.govnih.gov

Table 1: Key Enzymes in Apiose Biosynthesis and Metabolism

| Enzyme Name | Abbreviation | Function | Organism Examples |

| UDP-D-apiose/UDP-D-xylose synthase | UAXS / AXS | Catalyzes the formation of UDP-D-apiose and UDP-D-xylose from UDP-D-glucuronic acid. psu.edunih.gov | Arabidopsis thaliana, Parsley, Duckweed. oup.comnih.gov |

| Flavone apiosyltransferase (Apiin synthase) | ApiT | Transfers an apiosyl group from UDP-apiose to a flavone glucoside to form apiin. oup.comnih.gov | Celery (Apium graveolens), Parsley (Petroselinum crispum). nih.govnih.gov |

| Celery UGT94AX1 | AgApiT | A specific apiosyltransferase involved in the final step of apiin biosynthesis in celery. nih.gov | Celery (Apium graveolens). nih.gov |

The conversion of UDP-D-glucuronic acid to UDP-D-apiose by UAXS is a remarkable enzymatic process involving multiple steps within a single active site. acs.org The proposed mechanism, supported by isotope probing and computational studies, involves a complex carbon skeleton rearrangement. acs.orgdntb.gov.uaacs.org

The reaction sequence is as follows:

Oxidation: The process begins with the NAD+-dependent oxidation of the C4-hydroxyl group of the UDP-GlcA substrate. This creates a 4-keto intermediate and is accompanied by a conformational change in the sugar ring. acs.org

Decarboxylation: The 4-keto intermediate is then decarboxylated, losing the C6 carboxyl group as CO2, which generates UDP-L-threo-4-pentosulose (UDP-4-ketoxylose). psu.edunih.gov

Carbon Skeleton Rearrangement: This is the crucial step where the branched chain is formed. The favored mechanism is a retro-aldol reaction, which involves the cleavage of the bond between C-2 and C-3. oup.comnih.gov This forms a transient enediol intermediate. oup.comnih.gov

Aldol (B89426) Condensation: A subsequent intramolecular aldol condensation occurs, forming a new bond between C-2 and C-4. This re-establishes a cyclic structure, but now with a contracted furanose ring and a branched hydroxymethyl group at C-3. psu.edu

Reduction: The final step is the NADH-dependent reduction of the aldehyde function at the newly formed branch (C-3') to a hydroxyl group, yielding the final product, UDP-D-apiose. oup.compsu.edu

The concurrent formation of UDP-D-xylose is thought to occur via a premature stereospecific reduction of the common intermediate, UDP-L-threo-4-pentosulose, before the rearrangement can take place. psu.edunih.gov Studies using a phosphonate (B1237965) analogue of UDP-D-apiose have provided strong evidence supporting this retroaldol-aldol mechanism over an alternative 1,2-shift pathway. acs.orgnih.gov

Chemical Synthesis Approaches for Apiose and its Analogues

Chemical synthesis offers a powerful alternative for producing apiose and its derivatives, allowing for the creation of analogues not found in nature for research purposes. These syntheses often require careful control of stereochemistry.

The definitive D-configuration of naturally occurring apiose was confirmed through the chemical synthesis of both its D- and L-forms. oup.com Modern stereoselective synthetic methods have been developed to construct the unique branched-chain structure with high precision.

One approach involves the use of aldol and retro-aldol reactions to stereoselectively introduce the hydroxymethyl substituent. For example, the synthesis of conformationally rigid apio carbanucleosides has been achieved using this strategy, combined with a modified Simmons-Smith cyclopropanation on a cyclopentane (B165970) ring to fix the conformation. nih.gov Another reported stereoselective synthesis of an apiose derivative starts from Garner's aldehyde, a common chiral building block in organic synthesis, to control the stereocenters. elsevierpure.com These methods highlight the importance of established organic reactions in accessing complex and unusual monosaccharides like apiose.

Beyond the synthesis of the free sugar, significant effort has been directed towards the chemical and chemo-enzymatic synthesis of more complex apiose-containing molecules, such as glycosides and nucleoside analogues.

The synthesis of apiose-containing glycosides can be achieved enzymatically using glycosidases in a process called reverse hydrolysis or transglycosylation. mdpi.comresearchgate.net While chemical synthesis of glycosides requires multiple protection and deprotection steps, enzymatic methods offer high stereo- and chemo-selectivity. mdpi.com For instance, apiosyltransferases, like the one from celery (UGT94AX1), can be used to transfer apiose from a donor to an acceptor molecule, producing specific flavonoid apioglucosides. nih.gov

The synthesis of apiose-containing nucleosides , such as 3'-deoxyapionucleoside 3''-triphosphates (apioNTPs), has also been established. oup.comnih.gov A large-scale synthetic route starting from D-galactose has been developed, which employs regio- and stereo-selective glycosylation procedures to create the 3'-deoxyapionucleoside. oup.comnih.gov This is then converted into its 3''-triphosphate form. oup.comnih.gov These analogues are valuable tools for biochemical studies; for instance, apioNTPs have been shown to be incorporated into DNA by certain DNA polymerases, such as Therminator polymerase. oup.comnih.gov

Table 2: Examples of Synthesized Apiose-Containing Compounds

| Compound Class | Specific Example | Synthetic Approach | Starting Material (Example) |

| Nucleoside Triphosphates | 3'-deoxyapionucleoside 3''-triphosphates (apioNTPs) | Multi-step chemical synthesis involving regio- and stereo-selective glycosylation. oup.comnih.gov | D-galactose. oup.comnih.gov |

| Flavonoid Glycosides | Apiin (Apigenin-7-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside) | Enzymatic synthesis using apiosyltransferase (UGT94AX1). nih.govnih.gov | UDP-apiose and Apigenin 7-O-glucoside. nih.govnih.gov |

| Carbanucleosides | Apio north-methanocarbocyclic nucleosides | Stereoselective chemical synthesis using aldol/retro-aldol reactions and cyclopropanation. nih.gov | Cyclopentane derivative. nih.gov |

Reactivity and Complex Reaction Networks Involving 2,3,4 Trihydroxy 3 Hydroxymethyl Butanal Apiose

Participation in Prebiotic Chemical Evolution Systems

The formose reaction, the base-catalyzed condensation of formaldehyde, is a plausible prebiotic pathway for the synthesis of sugars. This reaction network is characterized by a complex series of aldol (B89426) additions, retro-aldol fragmentations, and isomerizations, leading to a heterogeneous mixture of carbohydrates.

The formose reaction is an autocatalytic process initiated by the dimerization of formaldehyde to glycolaldehyde. This initial product then acts as a catalyst for the subsequent incorporation of formaldehyde units, leading to the formation of a wide array of sugars, including trioses, tetroses, pentoses, and hexoses nih.govresearchgate.net. The reaction pathways are complex and non-specific, resulting in a mixture of linear and branched-chain sugars, as well as aldoses and ketoses researchgate.net. The process is sensitive to conditions such as pH, temperature, and the presence of catalysts, which can influence the distribution of products researchgate.net. Under certain conditions, the competing Cannizzaro reaction, which consumes formaldehyde, can hinder sugar production, making the formose reaction a fragile system nih.gov.

The complexity of the formose reaction product mixture is a key feature. Analysis of these reactions often reveals a wide range of sugar isomers, highlighting the non-enzymatic nature of the synthesis nih.govresearchgate.net. While often cited as a potential prebiotic source for biologically relevant sugars like ribose, the reaction typically yields an intractable mixture of products researchgate.net.

The formose reaction is known to produce branched-chain sugars, a class to which 2,3,4-Trihydroxy-3-(hydroxymethyl)butanal (apiose) belongs researchgate.net. The formation of such branched structures occurs through aldol addition reactions involving ketose intermediates. While the direct identification of apiose as a specific, key intermediate in multi-generational carbohydrate synthesis within the formose reaction is not extensively documented, the generation of branched pentoses is a recognized outcome of the reaction's complex network. These branched sugars can, in principle, participate in further reactions, contributing to the diversity of the carbohydrate pool.

The formose reaction is fundamentally autocatalytic, meaning its products catalyze their own formation researchgate.net. The core of this autocatalysis is a cycle of reactions, often referred to as the Breslow cycle, which involves the repeated addition of formaldehyde to growing sugar chains nih.gov. This cycle relies on aldol reactions, retro-aldol reactions, and isomerizations.

Branched sugars, once formed, can theoretically participate in this autocatalytic network. For instance, a branched ketose could undergo a retro-aldol reaction to generate smaller sugar fragments that can re-enter the main reaction pathways. The reaction of triose sugars with ammonia has also been shown to yield autocatalytic products, demonstrating that sugar-derived molecules can drive their own synthesis under plausible prebiotic conditions nih.gov. While specific mechanisms detailing the autocatalytic role of apiose itself are not well-defined, the general reactivity of branched sugars within the formose network suggests their potential involvement in the propagation and diversification of the reaction cycle.

The table below summarizes key aspects of the formose reaction.

Table 1: Overview of the Formose Reaction| Feature | Description |

|---|---|

| Reactant | Formaldehyde (CH₂O) |

| Products | A complex mixture of carbohydrates including trioses, tetroses, pentoses (linear and branched), and hexoses. |

| Key Reaction Types | Aldol addition, retro-aldol reaction, aldose-ketose isomerization. |

| Nature of the Process | Autocatalytic, with reaction products catalyzing further synthesis. |

| Significance | Considered a plausible prebiotic pathway for the abiotic synthesis of sugars. |

Biochemical Reactivity and Metabolic Pathways

In biological systems, particularly in plants, this compound (apiose) is found as a component of complex polysaccharides. nih.gov Its biosynthesis and incorporation into these structures are mediated by specific enzymatic pathways. D-Apiose is not found in its free form in nature. oup.com

The biosynthesis of apiose proceeds via an activated nucleotide sugar intermediate, uridine diphosphate-D-apiose (UDP-D-apiose). This molecule is synthesized from UDP-D-glucuronic acid in a reaction catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS). nih.govresearchgate.net This enzyme uniquely catalyzes a multi-step reaction within a single active site, involving an oxidative decarboxylation coupled with a pyranosyl-to-furanosyl ring contraction. nih.govresearchgate.net

The UAXS enzyme also produces UDP-D-xylose as a co-product, typically in a ratio of about 1:1 with UDP-D-apiose at neutral pH. nih.gov The reaction mechanism involves a tightly bound nicotinamide coenzyme and proceeds through retro-aldol/aldol chemistry for the sugar ring contraction. nih.gov The conversion is a key step in providing the activated apiosyl donor required for the synthesis of apiose-containing glycans. researchgate.net While UAXS can catalyze the interconversion of the two products, the conversion of UDP-D-xylose back to UDP-D-apiose is not favored. acs.org

The table below details the key enzyme in apiose biosynthesis.

Table 2: Key Enzyme in UDP-Apiose Biosynthesis| Enzyme | Substrate | Products | Reaction Type |

|---|---|---|---|

| UDP-D-apiose/UDP-D-xylose synthase (UAXS) | UDP-D-glucuronic acid | UDP-D-apiose, UDP-D-xylose | Oxidative decarboxylation and sugar ring contraction |

UDP-D-apiose serves as the activated sugar donor for the incorporation of apiosyl residues into plant cell wall polysaccharides. nih.gov Apiose is a characteristic component of two types of pectic polysaccharides: rhamnogalacturonan II (RG-II) and apiogalacturonan. oup.comresearchgate.net

Apiogalacturonan is a pectic polysaccharide particularly abundant in the cell walls of some aquatic monocots, such as duckweeds (Lemna) oup.comwikipedia.org. The structure of apiogalacturonan consists of a backbone of α-(1→4)-linked D-galacturonic acid residues, to which short side chains containing apiose are attached wikipedia.orgresearchgate.net. The presence of apiose in these polysaccharides is crucial for the structure and function of the plant cell wall. In RG-II, for example, apiosyl residues are involved in the formation of borate (B1201080) diester cross-links that dimerize two RG-II molecules, which is essential for normal plant growth and development oup.comnih.gov. The biosynthesis of apiogalacturonan is developmentally regulated, with the supply of UDP-apiose being a controlling factor in the rate of polysaccharide synthesis nih.gov.

The table below lists plant polysaccharides containing apiose.

Table 3: Apiose-Containing Polysaccharides in Plants| Polysaccharide | Location | Role of Apiose |

|---|---|---|

| Apiogalacturonan | Plant cell walls (abundant in aquatic monocots) | A key component of side chains attached to a galacturonic acid backbone. wikipedia.orgresearchgate.net |

| Rhamnogalacturonan II (RG-II) | Primary plant cell walls | Forms borate diester cross-links, essential for cell wall structure and stability. oup.comnih.gov |

Theoretical and Computational Investigations of 2,3,4 Trihydroxy 3 Hydroxymethyl Butanal Apiose

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions at the molecular level. aps.org These approaches allow for the calculation of energy profiles, the characterization of transient species like transition states, and the determination of thermodynamic and kinetic parameters that govern reaction pathways. rsc.orgresearchgate.net

The thermodynamic and kinetic characterization of elementary reaction steps involving carbohydrates is a significant challenge due to the molecules' conformational flexibility and the strong interactions with solvents. acs.org Quantum chemistry offers a first-principles, nonempirical approach to estimate crucial thermodynamic data, such as the standard Gibbs reaction energies (ΔG'°), which are vital for understanding and engineering metabolic pathways. core.ac.ukacs.org

Predicting these properties for reactions in solution requires accounting for the various conformations and protonation states that coexist. core.ac.uk Methods like the Complete Basis Set (CBS) and high-level ab initio calculations have been employed to determine gas-phase enthalpies of formation (ΔHf) and reaction for small carbohydrates. acs.orgnih.gov These computational studies can be combined with experimental data to yield accurate thermochemical values. nih.gov For instance, density functional theory (DFT) is frequently used to calculate the energies of reactants, intermediates, and products, providing a comprehensive view of a reaction's energetic landscape. researchgate.net

The table below summarizes some computational methods used in thermochemical studies of organic and biochemical reactions.

| Method Type | Abbreviation/Example | Key Application in Reaction Studies |

| Ab Initio | CBS-APNO, HEAT | High-accuracy calculation of gas-phase enthalpies of formation and reaction. acs.orgnih.gov |

| Density Functional Theory | DFT (e.g., B3LYP) | Optimization of molecular geometries (minima and transition states) and calculation of reaction energy profiles. researchgate.net |

| Combined Approaches | CCSD(T)//B3LYP | Refinement of energies for structures optimized at a lower level of theory to achieve high accuracy efficiently. researchgate.net |

A key example relevant to apiose is the enzymatic reaction catalyzed by UDP-apiose/UDP-xylose synthase (UAXS), which converts UDP-glucuronic acid into UDP-apiose and UDP-xylose. nih.gov Isotope probing and kinetic studies of this reaction suggest a complex mechanism involving oxidation, decarboxylation, and skeletal rearrangement. nih.gov Computational approaches are essential to model the elementary steps of such intricate biotransformations, including substrate oxidation and subsequent cleavage events. nih.gov

A central goal of mechanistic studies is to determine whether a reaction proceeds through a stepwise mechanism, involving one or more intermediates, or a concerted mechanism, where bond breaking and forming occur in a single step. Quantum chemical calculations can distinguish between these pathways by locating all relevant stationary points on the potential energy surface, including intermediates and transition states. researchgate.net

It is important to clarify that apiose, a branched-chain pentose, exists predominantly as a five-membered furanose ring in its cyclic form, not a four-membered oxetane ring. uomustansiriyah.edu.iq Therefore, the analogous and relevant process for apiose is the cleavage or rearrangement of its furanose ring. The interconversion of sugar anomers, for example, proceeds through a ring-opening reaction to the linear aldehyde form before re-closing. uomustansiriyah.edu.iq The kinetics of such furanose ring-opening reactions can be investigated using experimental techniques like NMR spectroscopy, complemented by theoretical calculations. acs.org

The UAXS enzyme mechanism provides a compelling example of how computational and experimental data converge to elucidate complex reaction pathways. nih.gov Initial proposals for the conversion of UDP-glucuronic acid to UDP-apiose suggested a stepwise process. nih.gov However, more recent studies using kinetic isotope effects (KIEs) and substrate analogues support a mechanism where substrate oxidation by NAD+ and a retro-aldol cleavage for sugar ring-opening are coupled in a single, rate-limiting step. nih.gov This evidence points toward a concerted process for the initial pyranose ring opening, which precedes the skeletal rearrangement and formation of the furanose ring of apiose. nih.gov Such detailed mechanistic insight is critical for understanding the biosynthesis of this unique sugar.

Molecular Modeling and Conformational Landscape Analysis of Apiose and its Complexes

Due to their inherent flexibility, furanose rings, such as the one in apiose, present a more complex subject for conformational analysis than the more rigid six-membered pyranose rings. frontiersin.org Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational preferences and dynamics of furanosides in solution. nih.govnih.govuq.edu.au These simulations can reveal the influence of ring substituents on the geometry of the furanose ring. nih.gov

The conformation of a five-membered ring is typically described by its pseudorotation, which characterizes the out-of-plane puckering of the ring atoms. MD studies on various furanose monosaccharides have identified the primary energetic contributions that create barriers on the pseudorotation pathway. nih.gov Understanding these factors is crucial for predicting the conformational landscape of apiose and its derivatives.

The table below details the key interactions that govern the conformational preferences of furanose rings, based on systematic molecular dynamics studies. nih.gov

| Type of Interaction | Description | Effect on Conformation |

| Vicinal Substituent Interactions | Unfavorable steric or electrostatic interactions between adjacent, uniformly oriented (e.g., cis) substituents on the ring. | Creates energetic barriers, disfavoring certain puckered forms. |

| Syn-axial Interactions | Unfavorable interactions between non-vicinal ring substituents that are on the same side of the ring (e.g., 1,3-diaxial-like). | Contributes to the energy barriers on the pseudorotation path. |

| Endo-anomeric Effect | A stereoelectronic effect involving the interaction between the lone pairs of the ring oxygen and the antibonding orbital of the C-O bond of the anomeric substituent. | Influences the orientation of the anomeric group and ring geometry. |

| Exo-anomeric Effect | A stereoelectronic effect that correlates the orientation of the lactol (anomeric) group with the conformational preferences of the ring. | Helps determine the favored puckered states of the furanose ring. |

These studies have also shown that, unlike in some other systems, intramolecular hydrogen bonding does not play an essential role in determining the conformational properties of furanose monosaccharides in solution. nih.gov The conformational flexibility of apiose is a key determinant of its biological function, as it dictates how apiose-containing polysaccharides and glycoconjugates can adopt specific three-dimensional structures to interact with other molecules, such as borate (B1201080) ions in the plant cell wall polysaccharide rhamnogalacturonan II.

Application of Heuristics-Aided Quantum Chemistry (HAQC) to Complex Chemical Systems

While quantum chemistry provides highly accurate methods for studying molecules, their computational cost can grow exponentially with the size of the system. github.io This makes the application of the most rigorous methods to large biological systems, such as apiose-containing polysaccharides or their interactions with enzymes, computationally prohibitive. github.ioresearchgate.net

To overcome this challenge, researchers are developing strategies that combine the accuracy of quantum mechanics with computationally efficient approaches. Heuristics-Aided Quantum Chemistry (HAQC) represents a conceptual framework where quantum calculations are guided by chemical knowledge, simplified models, or systematic sampling strategies to make complex problems tractable.

The development of such hybrid and guided computational methods is crucial for extending the predictive power of quantum chemistry to the realm of complex biological systems. github.io For a molecule like apiose, which is often a component of large and flexible glycans, HAQC-type approaches hold the potential to model its behavior in its native biological context, from enzymatic reaction mechanisms to its role in the supramolecular architecture of the plant cell wall.

Biological and Ecological Functions of 2,3,4 Trihydroxy 3 Hydroxymethyl Butanal Apiose

Role in Plant Physiology and Development

Contribution to Plant Cell Wall Structure and Integrity

Apiose is a key constituent of the pectic polysaccharide, rhamnogalacturonan II (RG-II), a complex and highly conserved component of the primary cell walls in all higher plants. oup.comnih.govnih.gov Within the intricate structure of RG-II, apiose holds a pivotal position in side chain A, where it serves as the binding site for borate (B1201080). This binding facilitates the formation of a borate di-ester bond that cross-links two RG-II monomers, creating a dimer. oup.comnih.govmdpi.com This dimerization of RG-II is fundamental to the three-dimensional pectic network of the cell wall, contributing significantly to its mechanical properties and stability. nih.gov Under sufficient boron conditions, over 90% of RG-II exists in this dimerized form, highlighting the importance of this apiose-mediated cross-linking for the proper architecture of the plant cell wall. semanticscholar.org

The biosynthesis of apiose is an intricate process, originating from UDP-D-glucuronate. The enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS) catalyzes the conversion of UDP-D-glucuronate into UDP-D-apiose and UDP-D-xylose. nih.govmdpi.com In Arabidopsis thaliana, two homologous synthases, AXS1 and AXS2, are responsible for this conversion and are expressed throughout the plant, underscoring the universal requirement for apiose in plant tissues. researchgate.net

Table 1: Key Polysaccharides Containing Apiose and Their Function

| Polysaccharide | Location in Plant | Role of Apiose |

| Rhamnogalacturonan II (RG-II) | Primary cell walls of all higher plants | Forms borate cross-links, ensuring cell wall integrity and strength. oup.comsemanticscholar.org |

| Apiogalacturonan | Cell walls of some aquatic monocots (e.g., duckweed) | A major component of the pectic fraction of the cell wall. |

Phenotypic Consequences of Apiose Biosynthesis Pathway Perturbations

The critical role of apiose in cell wall structure is underscored by the significant developmental defects observed in plants with impaired apiose biosynthesis or incorporation into RG-II. nih.gov Perturbations in the pathway lead to compromised cell wall integrity, resulting in a range of phenotypic abnormalities.

In Arabidopsis thaliana, mutations in the genes encoding UDP-D-apiose/UDP-D-xylose synthase (AXS) have profound consequences for plant development. researchgate.net While both AXS1 and AXS2 are ubiquitously expressed, a homozygous double mutant (axs1/axs1 axs2/axs2) is lethal, demonstrating the essential nature of these enzymes. researchgate.net Heterozygous mutants exhibit a range of severe phenotypes; for instance, axs1 axs2/+ mutants show a loss of both shoot and root apical dominance and have an 83% reduction in UDP-apiose content. researchgate.net This reduction in available apiose leads to a thicker cell wall that contains less of the crucial RG-II-borate complex. researchgate.net

Furthermore, mutations affecting the precursor supply for apiose synthesis also result in developmental issues. The Arabidopsis double mutant ugd2,3, with a downregulation of UDP-glucuronic acid biosynthesis, displays severe defects, including swollen cell walls. nih.gov This is a direct consequence of a rapid reduction in the amount of the apiose-containing side chains of RG-II. nih.gov

Similarly, mutants that are unable to properly form the RG-II-borate cross-links, even with normal apiose synthesis, exhibit growth defects. The mur1 mutant of Arabidopsis, which is deficient in L-fucose and replaces it with L-galactose in the RG-II side chains, is dwarfed and has brittle stems. plos.org In these mutants, only about 50% of the RG-II is cross-linked by borate, which reduces the stability of the cross-link and impairs normal plant growth. nih.govplos.org These growth defects can be rescued by the application of exogenous borate, which increases the extent of RG-II cross-linking. nih.govplos.org

Table 2: Phenotypes of Arabidopsis thaliana Mutants with Perturbed Apiose Biosynthesis or RG-II Cross-linking

| Mutant | Genetic Defect | Key Phenotypes |

| axs1 axs2 (homozygous) | Knockout of both UDP-D-apiose/UDP-D-xylose synthase genes | Lethal researchgate.net |

| axs1 axs2/+ (heterozygous) | Reduced UDP-D-apiose/UDP-D-xylose synthase activity | Loss of apical dominance, thicker cell walls, reduced RG-II-borate complex researchgate.net |

| ugd2,3 | Downregulation of UDP-glucuronic acid biosynthesis | Swollen cell walls, severe developmental defects nih.gov |

| mur1 | L-fucose deficiency in RG-II side chains | Dwarfism, brittle stems, reduced RG-II-borate cross-linking plos.org |

Interactions with Microbial Communities in Ecosystems

While the role of apiose within the plant is well-documented, emerging research indicates that this unique sugar may also play a role in the intricate interactions between plants and microbial communities. The presence of apiose and the genetic machinery to metabolize it are not exclusive to plants, suggesting a potential for cross-kingdom interactions.

Correlation of 2,3,4-Trihydroxy-3-(hydroxymethyl)butanal with Rhizosphere Microbial Community Structure

It has been demonstrated that some bacterial strains can utilize D-apiose as a singular source of carbon for growth. oup.com This suggests that the release of apiose-containing compounds from decaying plant matter or root exudates could selectively favor the proliferation of microbes capable of its catabolism.

Furthermore, the discovery of apiose and the genes for its synthesis in bacteria, including the soil-dwelling plant pathogen Xanthomonas pisi, is a significant finding. nih.govnih.gov Xanthomonas pisi possesses a UDP-apiose/UDP-xylose synthase, indicating its ability to produce activated apiose for incorporation into its own glycans. nih.govnih.gov The presence of such pathways in a plant pathogen suggests that apiose may be a factor in the plant-pathogen relationship, potentially influencing the microbial composition of the rhizosphere during infection.

Table 3: Microorganisms with Known Apiose Metabolic Capabilities

| Microorganism | Metabolic Capability | Potential Ecological Role |

| Xanthomonas pisi | Synthesis of UDP-apiose nih.govnih.gov | May be involved in plant-pathogen interactions and influence the rhizosphere microbiome during infection. |

| Geminicoccus roseus | Synthesis of UDP-apiose nih.govnih.gov | A marine phototroph, indicating apiose metabolism is not limited to terrestrial environments. |

| Various bacterial strains | Utilization of D-apiose as a carbon source oup.com | Could be selectively enriched in apiose-rich environments, such as decomposing plant litter. |

Metabolic Exchange and Signaling within Microbe-Plant Symbioses

The role of apiose in metabolic exchange and signaling within microbe-plant symbioses is an area of active investigation. While specific signaling functions for apiose have not yet been definitively identified, the existence of apiose metabolism in both plants and certain bacteria hints at a potential for such interactions.

The synthesis of UDP-apiose by symbiotic or pathogenic bacteria could serve various purposes. It might be used to produce glycans that mimic plant structures, potentially aiding in the evasion of the plant's immune system. Alternatively, apiose-containing molecules could act as signals, modulating plant responses to the microbes. The fact that functionally characterized bacterial UDP-xylose synthases are found in nitrogen-fixing rhizobia that are symbiotic with plants further supports the idea that the metabolism of these sugars is relevant in plant-microbe interactions. nih.gov

While it is established that plants use a variety of molecules for signaling in symbiotic relationships, such as flavonoids for attracting rhizobia, the potential involvement of apiose in these complex communication networks remains to be fully elucidated. The presence of apiose metabolism in both kingdoms opens up the possibility of a shared chemical language, but further research is needed to understand the specific roles of apiose in metabolic exchange and signaling within these vital ecological partnerships.

Advanced Analytical Methodologies for the Study of 2,3,4 Trihydroxy 3 Hydroxymethyl Butanal Apiose

High-Resolution Spectroscopic Techniques for Structural and Conformational Elucidation (e.g., Advanced NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of apiose and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the complex structure and transient nature of apiose-containing molecules. nih.gov High-resolution, real-time ¹H NMR spectroscopy has been successfully employed to monitor the enzymatic conversion of UDP-α-D-glucuronic acid into UDP-α-D-apiose and UDP-α-D-xylose. nih.gov This technique allows for the direct and quantitative characterization of transient and labile intermediates, such as UDP-apiose, which are otherwise difficult to detect using methods like HPLC. nih.gov

Key findings from NMR studies include:

Real-time Monitoring: The application of real-time ¹H NMR was crucial in observing the formation of UDP-apiose, a previously elusive product in the UAXS (UDP-apiose/UDP-xylose synthase) catalyzed reaction, as well as the stable intermediate UDP-4-keto-xylose. nih.govnih.gov

Structural Confirmation: ¹H NMR analyses have confirmed the identity of UDP-apiose produced by recombinant UAS-like enzymes from various plant species. nih.gov Diagnostic signals in the anomeric region of the spectrum (between 5.50 and 5.75 ppm) allow for clear differentiation between the reactant UDP-GlcA, the products UDP-Api and UDP-Xyl, and the intermediate UDP-4-keto-Xyl. nih.gov

Computational Synergy: To overcome challenges in the structural elucidation of complex apiose-containing structures like RG-II dimers, computational methods are being integrated with experimental NMR. frontiersin.org Density Functional Theory (DFT) approaches are used to predict ¹³C and ¹H NMR chemical shifts for apiose and its borate (B1201080) esters, aiding experimentalists in probing the dimerization process. frontiersin.org

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used for the detection and identification of apiose and its metabolites, often after a chromatographic separation step.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for detecting apiose in biological samples, such as plant cell walls or bacterial extracts. nih.govresearchgate.net The analysis typically involves acid hydrolysis of the sample to release monosaccharides, followed by conversion into more volatile alditol-acetate derivatives for GC separation and subsequent MS fragmentation analysis. nih.govresearchgate.net The mass fragmentation patterns of standard apiose are used for definitive identification. researchgate.net

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS, particularly when coupled with liquid chromatography, is used to analyze larger, more polar apiose-containing molecules. Hydrophilic Interaction Liquid Chromatography with Electrospray Mass Spectrometry (HILIC-ESI-MS/MS) has been instrumental in identifying UDP-apiose and UDP-xylose. nih.gov In these analyses, the parent ion corresponding to a UDP-pentose ([M − H]⁻ at m/z 535.00) is selected, and its fragmentation pattern is analyzed. A characteristic fragment ion at m/z 323.00, consistent with [UMP − H]⁻, is indicative of the UDP-sugar structure. nih.gov

| Technique | Application in Apiose Research | Key Findings / Parameters | References |

|---|---|---|---|

| Real-time ¹H NMR | Monitoring enzymatic synthesis of UDP-apiose. | Direct observation of transient intermediates (UDP-apiose) and stable products (UDP-xylose). Anomeric proton signals (5.5-5.75 ppm) are diagnostic. | nih.govnih.gov |

| GC-MS | Detection of apiose in hydrolyzed cell wall extracts. | Analysis of alditol-acetate derivatives. Identification based on retention time and specific MS fragmentation patterns. | nih.govresearchgate.net |

| HILIC-ESI-MS/MS | Identification of UDP-apiose and related nucleotide sugars. | Parent ion [M − H]⁻ at m/z 535.00 for UDP-pentose. Characteristic fragment ion [UMP − H]⁻ at m/z 323.00. | nih.gov |

| Computational DFT with NMR | Predicting chemical shifts to aid structural elucidation of complex apiosides. | Aids in assigning NMR signals and understanding conformational changes, such as upon borate ester formation in RG-II. | frontiersin.org |

Chromatographic and Electrophoretic Separation Strategies for Apiose and its Metabolites

The separation of apiose and its various metabolites from complex biological matrices is a critical prerequisite for their analysis. Given the structural similarity of monosaccharides and their derivatives, high-resolution separation techniques are essential.

Chromatographic Strategies

Gas Chromatography (GC): As mentioned, GC is widely used for the analysis of monosaccharides, including apiose, after derivatization to alditol acetates to increase volatility. researchgate.net This method provides excellent separation and is often coupled with mass spectrometry for confident identification. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating apiose-containing compounds. Ion-exchange HPLC has been used in the purification of enzymes involved in apiose metabolism. mdpi.com For the analysis of nucleotide sugars, HPLC with UV detection (at 261 nm) can quantify reactants and products in enzymatic assays. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds like nucleotide sugars. It has been successfully applied to separate the isomers UDP-apiose and UDP-xylose, which are difficult to resolve using other methods. nih.gov For instance, a method using HILIC-ESI-MS/MS was able to separate UDP-apiose (eluting at 11.3 min) from UDP-xylose (eluting at 12.2 min). nih.gov

| Chromatographic Method | Analytes | Principle / Key Features | References |

|---|---|---|---|

| Gas Chromatography (GC) | Apiose (as alditol-acetate derivative) | Separates volatile compounds. Requires derivatization of the sugar. Often coupled with MS for detection. | nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Apiosylated compounds, nucleotide sugars (UDP-Apiose) | Various modes (ion-exchange, reversed-phase). UV detection is common for nucleotide sugars. | mdpi.comnih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | UDP-apiose, UDP-xylose | Excellent for separating highly polar analytes. Achieves separation of structural isomers. Coupled with ESI-MS for sensitive detection. | nih.gov |

Electrophoretic Separation Strategies

Electrophoresis separates molecules based on their migration in an electric field. nih.gov While standard gel electrophoresis is commonly used for large macromolecules like nucleic acids and proteins, specialized techniques are required for small, neutral molecules like apiose. nih.govmdpi.com

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes, making it a powerful tool for analyzing complex mixtures. mdpi.com For neutral carbohydrates like apiose, separation can be achieved by forming charged complexes, for example, with borate ions. The negatively charged apiose-borate complexes can then be separated based on their charge-to-size ratio. Alternatively, derivatization with a charged tag can be employed.

CE-MS: Coupling capillary electrophoresis with mass spectrometry provides both high-resolution separation and sensitive, specific detection, making it a promising strategy for identifying and quantifying apiose and its metabolites in intricate biological samples.

Integrated Omics Approaches for Comprehensive Metabolic Profiling

To gain a holistic understanding of the role of apiose in plant biology, researchers are moving beyond the analysis of single molecules toward integrated "omics" approaches. nih.govresearchgate.net These strategies combine data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of metabolic pathways and their regulation. nih.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov Metabolomic approaches, utilizing platforms like LC-MS and NMR, provide a functional readout of the cellular state. nih.govuni-giessen.de In the context of apiose, metabolomics can be used to profile the full range of apiosylated secondary metabolites in a plant, revealing how their production changes in response to developmental or environmental cues. oup.commdpi.com

Transcriptomics and Proteomics: These approaches measure the expression of genes (transcriptomics) and the abundance of proteins (proteomics), respectively. dtu.dk By analyzing the transcriptome and proteome, scientists can identify and quantify the enzymes involved in the apiose biosynthetic pathway, such as UDP-apiose/UDP-xylose synthase (UAXS). oup.comscispace.com This information is critical for understanding how the synthesis of apiose is regulated.

Multi-Omics Integration: The true power of these technologies lies in their integration. researchgate.netnih.gov By combining metabolomic data on apiose-containing compounds with transcriptomic and proteomic data on the relevant biosynthetic enzymes, researchers can build detailed models of the apiose metabolic network. This integrated approach can help elucidate the function of apiosylated compounds, discover novel enzymes and pathways, and understand how apiose metabolism is coordinated with other cellular processes, such as cell wall construction. oup.comresearchgate.net

| Omics Approach | Objective in Apiose Research | Key Information Gained | References |

|---|---|---|---|

| Metabolomics | Profile apiose and all apiosylated secondary metabolites. | Identification and quantification of known and novel apiosides; understanding metabolic responses to stimuli. | oup.comnih.gov |

| Transcriptomics | Identify and quantify genes involved in apiose biosynthesis and utilization. | Expression levels of genes encoding enzymes like UAXS under different conditions. | dtu.dk |

| Proteomics | Identify and quantify proteins of the apiose metabolic pathway. | Abundance and post-translational modifications of key enzymes. | uni-giessen.de |

| Multi-Omics Integration | Build a systems-level model of apiose metabolism. | Correlations between gene expression, protein levels, and metabolite concentrations to understand pathway regulation and function. | researchgate.netnih.gov |

Future Research Directions and Open Questions in 2,3,4 Trihydroxy 3 Hydroxymethyl Butanal Apiose Research

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis of apiose and its derivatives continues to be an area of significant interest, driven by the need for standards and probes to study its biological functions. researchgate.net Future research is poised to expand on current chemical and enzymatic methods.

Chemical Synthesis: Historically, chemical de novo synthesis has been developed for both D- and L-forms of apiose, confirming its structure. oup.com However, these multi-step syntheses can be laborious. mdpi.com A key challenge lies in the stereoselective construction of the branched-chain backbone and the control of stereochemistry at multiple chiral centers. Future exploration will likely focus on developing more efficient, high-yield synthetic pathways. This could involve novel catalytic methods and the use of innovative protecting group strategies to simplify the synthesis of apiose and its precursors, such as UDP-apiose. researchgate.net

Enzymatic and Chemoenzymatic Synthesis: Nature synthesizes apiose from UDP-D-glucuronic acid using the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS). researchgate.netnih.gov This enzyme represents a powerful tool for biocatalysis. Future research could focus on engineering UAXS to improve its efficiency or alter its product specificity, potentially leading to the exclusive production of UDP-apiose, as the enzyme naturally produces a mixture with UDP-xylose. nih.govspringernature.com

Furthermore, the use of glycosidases for the synthesis of apiosides (glycosides containing apiose) is a promising but underdeveloped area. mdpi.com While these enzymes typically hydrolyze glycosidic bonds, they can be used in reverse under specific conditions to form them. To date, enzymatic synthesis catalyzed by apiosidases has not been reported, representing a significant open avenue for research. mdpi.com The development of efficient enzymatic methods for creating specific linkages between apiose and other sugars or aglycones would be a major advancement, enabling the synthesis of complex apiosylated natural products for biological testing. mdpi.com

Derivatization Strategies: Apiose is found in nature linked to a variety of other sugars, including glucose, rhamnose, and xylose, and to a wide array of secondary metabolites. oup.commdpi.com Future derivatization strategies will aim to replicate and expand upon this natural diversity. Research into novel methods for glycosylation will be critical for synthesizing libraries of apiosylated compounds. These compounds could be used to probe the structure-activity relationships of apiose-containing molecules and to investigate the function of the enzymes that synthesize and modify them. nih.gov

| Synthetic Approach | Current Status | Future Research Directions | Key Challenges |

| Chemical Synthesis | Multi-step routes established. oup.com | Development of more efficient, stereoselective, and higher-yield pathways. | Laborious procedures, control of stereochemistry. mdpi.com |

| Enzymatic Synthesis (UAXS) | Biosynthetic pathway from UDP-GlcA is known. nih.gov | Engineering UAXS for higher efficiency and product specificity. springernature.com | Natural co-production of UDP-xylose. nih.gov |

| Enzymatic Synthesis (Glycosidases) | Not yet reported, but of high interest. mdpi.com | Development of biocatalytic methods for apiosylation via reverse hydrolysis or transglycosylation. | Practical unavailability of suitable retaining apiosidases. mdpi.com |

Deeper Understanding of Biological Roles Beyond Cell Wall Integration

While the structural importance of apiose in the plant cell wall is undeniable, its presence in a vast number of secondary metabolites points to a broader range of biological functions that are not yet fully understood. nih.govoup.com

Apiosylated Secondary Metabolites: Apiose is a component of nearly 1200 secondary metabolites, such as flavonoids, phenylethanoid glycosides, and cyanogenic glycosides, found across more than 530 plant species. nih.govmdpi.com It is hypothesized that these apiosylated compounds play roles in plant defense against pathogens and herbivores, and offer protection from abiotic stresses like UV irradiation and oxidative damage. oup.comnih.gov A major unanswered question is why plants expend significant energy to apiosylate these molecules. oup.com

Future research must move beyond cataloging these compounds to elucidating their precise physiological roles. This involves:

Functional Genomics: Identifying and characterizing the specific apiosyltransferases (ApiTs) responsible for attaching apiose to different secondary metabolites. nih.gov

Metabolic Engineering: Using tools like CRISPR/Cas9 to knock out genes for apiose biosynthesis or transfer and observing the effect on plant fitness and stress tolerance.

Bioactivity Screening: Synthesizing and testing apiosylated compounds to determine how the apiose moiety affects their biological activity (e.g., antioxidant capacity, antimicrobial effects).

One key hypothesis is that apiosylation enhances the water solubility of otherwise insoluble secondary metabolites, which could facilitate their storage and transport within the plant. nih.gov Testing this hypothesis directly is a critical next step.

Apiose in Other Domains of Life: Recent discoveries have identified apiose in bacteria, indicating its biological relevance is not confined to plants. uga.edu The function of apiose-containing glycans in these microorganisms is an entirely open field of research. Investigating the biosynthesis and role of apiose in bacteria could reveal novel biological pathways and functions. Additionally, the degradation of plant-derived apiose-containing polysaccharides by human gut microorganisms has recently attracted considerable attention, suggesting a role for this sugar in the gut microbiome. researchgate.netnih.gov

| Research Area | Key Questions | Future Approaches |

| Plant Secondary Metabolism | Why do plants apiosylate secondary metabolites? What is the specific function of apiosylation? oup.com | Functional characterization of apiosyltransferases, metabolic engineering, bioactivity screening of apiosides. nih.gov |

| Solubility and Transport | Does apiosylation increase the water solubility and facilitate the transport of metabolites? nih.gov | In vitro solubility assays, in vivo localization studies of apiosylated vs. non-apiosylated compounds. |

| Microbial Biology | What is the function of apiose in bacteria? uga.edu How does the human gut microbiome process apiose? nih.gov | Genomic analysis of bacterial apiose pathways, functional studies of microbial enzymes, metagenomic analysis of gut flora. |

Advanced Computational Predictions of Apiose Reactivity in Complex Chemical Environments

Computational chemistry offers powerful tools to investigate molecular structure and reactivity at a level of detail that is often inaccessible through experimental methods alone. The application of these techniques to apiose research is a promising frontier.

Enzyme Mechanism and Engineering: The catalytic mechanism of UAXS, which involves a complex sugar ring contraction, has been studied using a combination of X-ray crystallography and molecular dynamics (MD) simulations coupled with quantum mechanics/molecular mechanics (QM/MM) calculations. nih.gov This approach has provided significant insight into how the enzyme's active site orchestrates this challenging reaction. Future computational studies could build on this foundation to:

Simulate Substrate Analogs: Predict how modifications to the UDP-D-glucuronic acid substrate would affect the reaction outcome, guiding the design of inhibitors or alternative substrates.

In Silico Mutagenesis: Model the effects of specific amino acid changes in the UAXS active site to rationally engineer enzymes with improved catalytic efficiency or altered product ratios, favoring apiose over xylose. springernature.com

Reactivity in Polysaccharide Complexes: Computational methods have already been employed to create a three-dimensional model of the borate (B1201080) cross-linking between two RG-II monomers, a structure critical for cell wall integrity. oup.com Advanced simulations could further explore the dynamics of this cross-linking and how it contributes to the physical properties of pectin. Future research could use reactive MD simulations to model the formation and cleavage of the apiose-borate ester bond under various conditions (e.g., changes in pH or ionic strength) that mimic the cellular environment.

Predicting Glycosylation Reactions: A significant challenge in carbohydrate chemistry is predicting the outcome of glycosylation reactions. Computational models are being developed to predict the reactivity of glycosyl donors and acceptors and the stereoselectivity of glycosidic bond formation. nih.gov Applying these predictive models to apiose could accelerate the development of synthetic strategies for complex apiosylated molecules. By calculating transition state energies for different reaction pathways, computational chemistry could help chemists choose the optimal conditions and protecting groups to achieve a desired apiosidic linkage, complementing experimental efforts. escholarship.orgresearchgate.net

| Application Area | Computational Method | Potential Research Goals |

| Enzyme Catalysis | QM/MM, Molecular Dynamics (MD) | Elucidate transition states in the UAXS reaction; guide rational enzyme engineering. nih.gov |

| Polysaccharide Structure | Molecular Dynamics (MD) | Simulate the dynamics of RG-II dimerization and the stability of the apiose-borate cross-link. oup.com |

| Synthetic Chemistry | Density Functional Theory (DFT), Ab initio methods | Predict the reactivity and stereochemical outcome of apiosylation reactions; design optimized synthetic routes. nih.govescholarship.org |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 2,3,4-Trihydroxy-3-(hydroxymethyl)butanal?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve hydroxyl and hydroxymethyl group positions. For stereochemical analysis, apply 2D techniques (e.g., COSY, HSQC).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can confirm molecular weight (e.g., CHO requires precise mass ~150.0528 Da).

- X-ray Crystallography : If crystalline, resolve absolute configuration via single-crystal diffraction.

Q. How can synthetic routes for this compound be optimized for academic-scale production?

- Methodology :

- Aldol Condensation : Use protected sugars (e.g., glyceraldehyde derivatives) under acid/base catalysis to form the aldehyde backbone.

- Enzymatic Synthesis : Explore aldolases (e.g., fructose-1,6-bisphosphate aldolase) for stereoselective hydroxymethyl group addition.

Q. What are the stability considerations for storing this compound in aqueous solutions?

- Methodology :

- Accelerated Stability Studies : Test degradation under varying pH (4–9), temperature (4°C, 25°C, 40°C), and light exposure. Quantify aldehyde content via UV-Vis (λ~280 nm) or derivatization (e.g., DNPH assay).

- Reactivity Analysis : Screen for tautomerization or hemiacetal formation using H NMR.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., aldose reductase or glycosidases).

- QSAR Studies : Corolate physicochemical properties (logP, polar surface area) with toxicity endpoints (e.g., LD) from PubChem datasets .

- Data Validation : Cross-reference predicted binding affinities with in vitro enzymatic inhibition assays.

Q. What strategies resolve contradictions in reported oxidative degradation pathways of polyhydroxy aldehydes?

- Methodology :

- Isotopic Labeling : Use O-labeled HO or O to trace oxidation intermediates (e.g., carboxylic acids vs. ketones).

- Advanced Chromatography : Employ UPLC-QTOF-MS to separate and identify degradation products.

Q. How can metabolic flux analysis elucidate the role of this compound in microbial pathways?

- Methodology :

- C-Tracer Experiments : Feed labeled glucose to microbial cultures and track incorporation into the aldehyde via GC-MS.

- Enzyme Knockout Models : Use CRISPR-Cas9 to disrupt putative aldehyde dehydrogenases and monitor metabolic shifts.

Q. What are the challenges in assessing the environmental fate of this compound?

- Methodology :

- OECD 301 Tests : Measure biodegradability under aerobic conditions.

- QSAR-ECOSAR Modeling : Predict ecotoxicity (e.g., algae growth inhibition) using structural analogs (e.g., 2,4,5-trihydroxybenzaldehyde; CAS 2144-08-3) .

- Contradiction Handling : Address conflicting biodegradation data by standardizing test conditions (e.g., inoculum source, temperature) .

Methodological Notes

- Safety Protocols : Follow GHS guidelines for aldehydes (e.g., PPE, ventilation) , and consult toxicity data for structurally related compounds (e.g., 2,4,6-trimethylaniline) when handling derivatives .

- Data Reproducibility : Document solvent purity, reaction scales, and instrument calibration to mitigate variability in synthetic yields or spectral results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.